

Single-Molecule Analysis of Topoisomerase III Activity: Application Notes and Protocols

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These application notes provide a detailed overview of single-molecule approaches to characterize the enzymatic activity of Topoisomerase III (Topo III). The protocols focus on magnetic tweezers, a powerful technique for real-time analysis of DNA topology modulation. This information is intended to guide researchers in designing and implementing single-molecule experiments to investigate Topo III function and to screen for potential inhibitors.

Introduction to Topoisomerase III and Single-Molecule Analysis

Topoisomerase III is a type IA topoisomerase that plays a crucial role in maintaining genome stability by resolving DNA topological problems.^{[1][2]} Unlike type IB and type II topoisomerases, Topo III and other type IA enzymes cleave a single strand of DNA, allowing another single or double strand to pass through the break before resealing it.^{[3][4]} This mechanism is essential for processes such as the resolution of replication and recombination intermediates.^[4] In particular, Topo III is recognized for its efficient decatenation activity, the unlinking of intertwined DNA circles, a function attributed to a specialized "decatenation loop" not present in its close relative, Topoisomerase I.^[4]

Traditional bulk biochemical assays provide ensemble averages of enzymatic activity, often obscuring the detailed, stepwise catalytic mechanism of enzymes like Topo III. Single-molecule techniques, such as magnetic tweezers, optical tweezers, and single-molecule Förster

Resonance Energy Transfer (smFRET), have emerged as powerful tools to overcome these limitations.[5][6] These methods allow for the direct observation of individual enzymatic cycles in real-time, revealing transient intermediates, conformational changes, and the stochastic nature of enzyme kinetics.[5] Magnetic tweezers, in particular, are well-suited for studying topoisomerases as they allow for precise control and measurement of DNA supercoiling and tension.[7][8][9]

Quantitative Analysis of Topoisomerase III Activity

Single-molecule magnetic tweezers experiments have provided unprecedented quantitative insights into the distinct mechanistic features of E. coli Topoisomerase III compared to Topoisomerase I.

DNA Relaxation Activity

The table below summarizes key parameters of DNA relaxation by E. coli Topoisomerase I and Topoisomerase III on negatively supercoiled DNA, as determined by single-molecule magnetic tweezers experiments.

Parameter	E. coli Topoisomerase I	E. coli Topoisomerase III	Reference
Total Relaxation Rate (supercoils/sec)	~0.9	~0.2	[10][11]
Processive Relaxation Velocity (supercoils/sec)	~3	~130	[4][10]
Processivity (supercoils/burst)	High	High	[10][11]
Pause Duration (sec)	~6	~130	[4]

These data highlight a key finding from single-molecule studies: while Topo III has a much slower overall relaxation rate than Topo I, its processive activity is remarkably faster.[4][10] Topo III relaxes DNA in rapid bursts, followed by long pauses, whereas Topo I exhibits slower, more frequent relaxation events with shorter pauses.[4][10]

DNA Decatenation Activity

Single-molecule studies using braided DNA molecules to mimic catenated substrates have confirmed that Topo III is a more efficient decatenase than Topo I.[\[12\]](#)

Parameter	E. coli Topoisomerase I	E. coli Topoisomerase III	Reference
Total Decatenation Rate (catenanes/sec)	Slower	Significantly Faster	[12]
Decatenation on Gapped Substrates (catenanes/sec)	Inefficient	~5	[10]

The higher decatenation rate of Topo III is primarily attributed to shorter pauses between decatenation cycles.[\[12\]](#)

Experimental Protocols

The following are detailed methodologies for key single-molecule experiments to analyze Topoisomerase III activity.

Protocol 1: Single-Molecule DNA Relaxation Assay using Magnetic Tweezers

This protocol describes the real-time monitoring of the relaxation of a single supercoiled DNA molecule by Topoisomerase III.

1. Preparation of DNA Substrate:

- A long dsDNA molecule (e.g., ~8-20 kbp) is functionalized at its ends with biotin and digoxigenin for attachment. This can be achieved by PCR using modified primers or by ligation of smaller functionalized DNA fragments.[\[8\]](#)[\[13\]](#)
- The DNA construct is purified to remove excess labels and enzymes.

2. Flow Cell Preparation:

- A flow cell is constructed using two glass coverslips separated by a parafilm gasket.
- The bottom coverslip is coated with anti-digoxigenin antibodies to specifically bind the digoxigenin-labeled end of the DNA.[\[8\]](#)

3. Tethering DNA Molecules:

- The digoxigenin-labeled DNA is incubated in the flow cell to allow binding to the antibody-coated surface.
- Streptavidin-coated paramagnetic beads (typically 1 μm in diameter) are introduced into the flow cell and incubated to allow binding to the biotinylated end of the DNA, forming single DNA tethers between the surface and a bead.[\[11\]](#)
- Unbound beads are washed out of the flow cell.

4. Magnetic Tweezers Setup and Data Acquisition:

- The flow cell is placed on the stage of an inverted microscope equipped with a high-speed camera and a magnet holder above the objective.[\[14\]](#)
- A pair of magnets is used to apply a constant stretching force to the paramagnetic bead and to introduce supercoils by rotating the magnets.[\[14\]](#)
- The 3D position of the bead is tracked in real-time. The height of the bead is directly related to the extension of the DNA molecule.[\[15\]](#)
- A rotation-extension curve is generated for a single tethered DNA molecule to calibrate the system. As turns are introduced, the DNA extension remains constant until plectonemes form, causing a linear decrease in extension with the number of turns.[\[13\]](#)
- For the relaxation assay, a specific number of negative supercoils are introduced into the DNA molecule by rotating the magnets, resulting in a decrease in the bead's height.
- The reaction is initiated by introducing Topoisomerase III in the appropriate reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM NaCl, 1 mM MgCl_2 , 200 $\mu\text{g/ml}$ BSA) into the flow cell.[\[11\]](#)

- The relaxation of the DNA by Topo III is observed as an increase in the bead's height as supercoils are removed. Data is recorded at a high frame rate to capture the fast relaxation bursts.[\[11\]](#)

5. Data Analysis:

- The recorded bead position is converted into DNA extension.
- The change in DNA extension over time is used to calculate the change in the linking number (number of supercoils).
- The total relaxation rate, the velocity of processive relaxation runs, the processivity (number of supercoils removed per burst), and the duration of pauses between bursts are quantified from the data traces.

Protocol 2: Single-Molecule DNA Decatenation Assay using Magnetic Tweezers

This protocol allows for the direct observation of the decatenation of two intertwined DNA molecules by Topoisomerase III.

1. Preparation of Braided DNA Substrate:

- Two dsDNA molecules are prepared. One is functionalized with digoxigenin at both ends, and the other with biotin at both ends.
- A DNA braid is formed by allowing the two molecules to intertwine in solution before tethering. Alternatively, a single DNA molecule with multiple biotin and digoxigenin attachment points can be used to form a braided structure between the surface and a bead.[\[15\]](#)
- For studying the requirement of single-stranded DNA, a nick or a bulge can be introduced into one of the DNA molecules.[\[12\]](#)

2. Tethering and Data Acquisition:

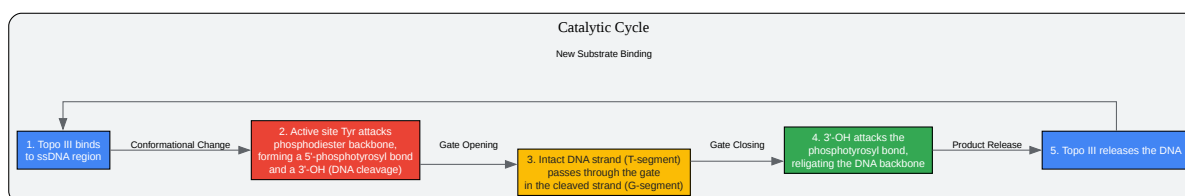
- The braided DNA is tethered in the magnetic tweezers setup, with one molecule attached to the surface via digoxigenin-anti-digoxigenin interaction and the other to the paramagnetic bead via biotin-streptavidin interaction.
- The magnets are rotated to introduce a known number of catenanes (interlinks) between the two DNA molecules, which can be monitored by the change in the bead's vertical position.
- The decatenation reaction is initiated by introducing Topoisomerase III into the flow cell.
- The unlinking of the two DNA molecules by Topo III is observed as an increase in the bead's extension until the two molecules are fully separated, at which point the bead detaches from the surface-bound DNA.

3. Data Analysis:

- The rate of decatenation is determined by measuring the time it takes for the enzyme to resolve the catenanes.
- The processivity of decatenation can be assessed by observing the number of unlinking events that occur before the enzyme dissociates.

Visualizations

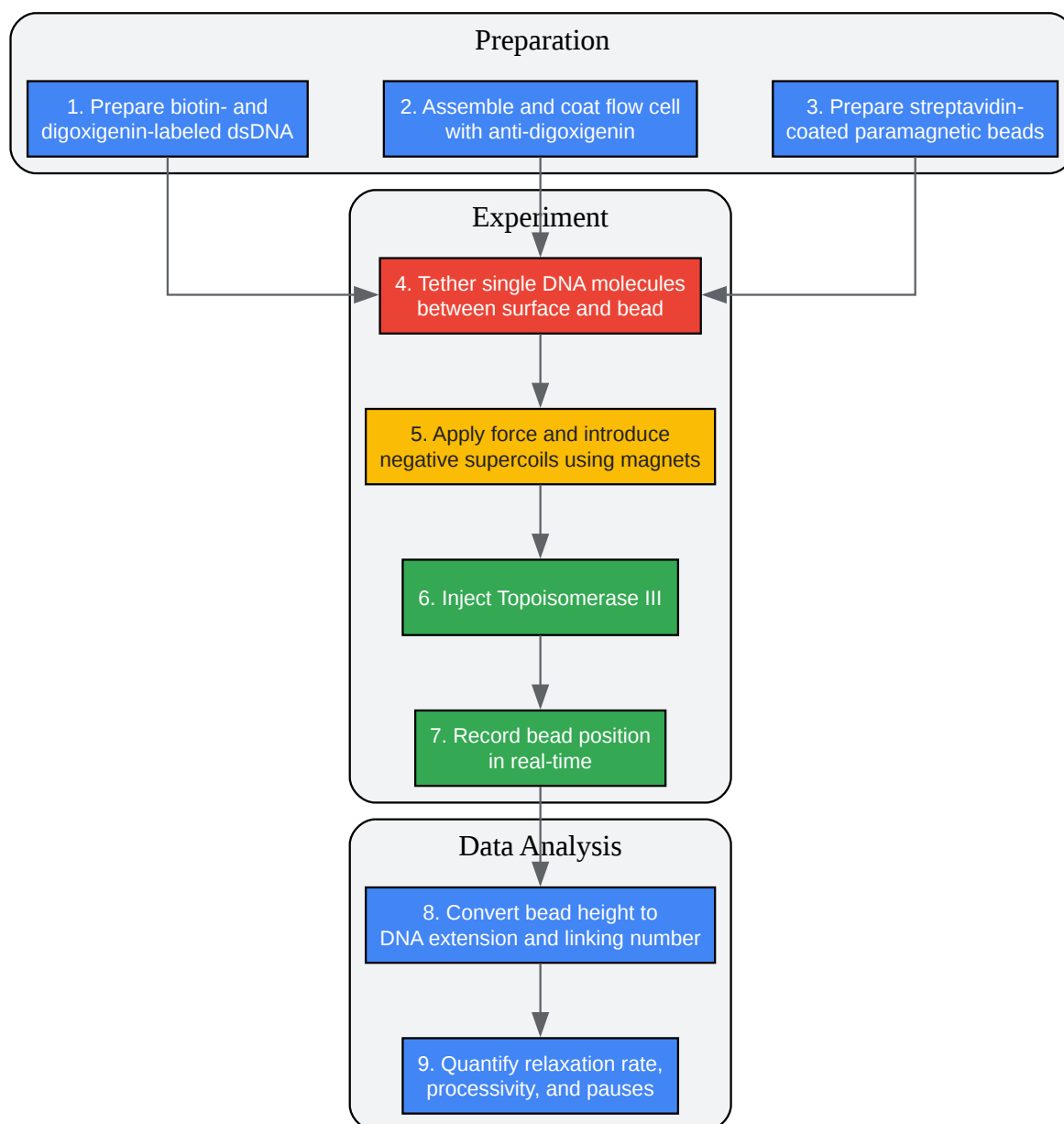
Mechanism of Type IA Topoisomerase



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Caption: Catalytic cycle of Type IA Topoisomerase III.

Experimental Workflow for Magnetic Tweezers Relaxation Assay



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Caption: Workflow for a single-molecule magnetic tweezers DNA relaxation assay.

Concluding Remarks

Single-molecule analysis provides a powerful lens through which to dissect the intricate mechanisms of DNA topoisomerases. The application of magnetic tweezers to the study of Topoisomerase III has revealed its unique kinetic properties, distinguishing it from other type IA topoisomerases and providing a deeper understanding of its specialized roles in the cell. The protocols and data presented here serve as a foundation for researchers to further explore the function of Topo III, its interaction with other proteins such as BLM and RMI1, and to develop novel therapeutic strategies targeting this important enzyme.[5][16] While magnetic tweezers have been the primary tool for single-molecule studies of Topo III, the continued development of optical tweezers and smFRET techniques holds promise for providing complementary insights into the conformational dynamics and protein-protein interactions that govern Topo III activity.[6]

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